molecular formula C13H11NO2S B10866041 p-((p-Nitrophenyl)thio)toluene CAS No. 22865-48-1

p-((p-Nitrophenyl)thio)toluene

Cat. No.: B10866041
CAS No.: 22865-48-1
M. Wt: 245.30 g/mol
InChI Key: DLQBSTSAXPLSIP-UHFFFAOYSA-N
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Description

p-((p-Nitrophenyl)thio)toluene: is an organic compound with the molecular formula C13H11NO2S It is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to a toluene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-((p-Nitrophenyl)thio)toluene typically involves the reaction of p-nitrothiophenol with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the thioether linkage. The reaction can be represented as follows:

p-Nitrothiophenol+p-Tolyl chlorideThis compound+HCl\text{p-Nitrothiophenol} + \text{p-Tolyl chloride} \rightarrow \text{this compound} + \text{HCl} p-Nitrothiophenol+p-Tolyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-((p-Nitrophenyl)thio)toluene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions. For example, nitration can introduce additional nitro groups, while halogenation can introduce halogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: p-((p-Aminophenyl)thio)toluene

    Substitution: Various nitro and halogenated derivatives

Scientific Research Applications

Chemistry: p-((p-Nitrophenyl)thio)toluene is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its nitro group can be reduced to an amino group, which can then be conjugated to biomolecules for various assays.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of p-((p-Nitrophenyl)thio)toluene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with enzymes and proteins. The thioether linkage provides stability to the molecule, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

  • p-((p-Nitrophenyl)thio)benzene
  • p-((p-Nitrophenyl)thio)anisole
  • p-((p-Nitrophenyl)thio)phenol

Comparison: Compared to similar compounds, p-((p-Nitrophenyl)thio)toluene is unique due to the presence of the toluene moiety, which imparts specific chemical properties. The methyl group in the toluene moiety can participate in additional reactions, providing more versatility in synthetic applications. Additionally, the presence of the nitro group allows for various redox reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-methyl-4-(4-nitrophenyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQBSTSAXPLSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177405
Record name p-((p-Nitrophenyl)thio)toluene
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Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22865-48-1
Record name 1-Methyl-4-[(4-nitrophenyl)thio]benzene
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Record name p-((p-Nitrophenyl)thio)toluene
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Record name p-[(p-nitrophenyl)thio]toluene
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Record name P-((P-NITROPHENYL)THIO)TOLUENE
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